2-Oxa-8-azaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-8(3-6-11-7)1-4-9-5-2-8/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLUMDLSMBEFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The general approach involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available reagents and straightforward reaction conditions makes this compound a viable candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen in the presence of Raney nickel are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction typically yields the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-Oxa-8-azaspiro[4.5]decan-1-one has been investigated for its potential therapeutic properties:
- Neuropharmacology : The compound shows promise as an antiamnesic agent, potentially useful in treating cognitive disorders such as Alzheimer's disease .
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes like fibroblast growth factor receptor 4 (FGFR4), which is involved in cell signaling pathways related to metabolism and inflammation .
The biological activities of this compound include:
- Neuroactive Properties : Research has shown its ability to modulate muscarinic receptors, particularly M1 and M2 subtypes, which are crucial for cognitive functions .
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, making them candidates for further exploration in infection control .
Case Studies
Several case studies highlight the applications of this compound:
- Cognitive Function Studies : Animal models have been utilized to assess the effects of this compound on memory and learning capabilities, demonstrating its potential role in cognitive enhancement .
- Drug Development : Ongoing research focuses on modifying the structure of this compound to optimize its pharmacological profiles for specific therapeutic targets, particularly in neurodegenerative diseases .
- Synthetic Pathway Optimization : Recent advancements in synthetic methods have showcased the ability to produce this compound efficiently while minimizing by-products, which is crucial for large-scale applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the FGFR4 enzyme, which is involved in the treatment of hepatocellular carcinoma . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
8-Oxa-2-azaspiro[4.5]decan-1-one
- Structural Differences : Positional isomer of the target compound, with oxygen and nitrogen swapped in the spiro system.
- Synthesis: Prepared via hydrogenation of methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate using Raney nickel/ammonia under 50 atm H₂ .
- Applications : Used in spirocyclic α-proline building blocks for peptide mimetics .
- Key Data : Higher yield (86%) compared to some derivatives of 2-Oxa-8-azaspiro[4.5]decan-1-one (43% in ).
N-Benzyl-7-azaspiro[4.5]decan-1-one (14)
- Structural Differences : Replaces the oxygen atom with a benzyl-substituted nitrogen, altering electronic properties.
- Synthesis : Oxidized from diol precursors using (COCl)₂/DMSO, followed by chromatographic purification .
- Applications : Precursor to nitrile derivatives (15a/15b) tested for GABA receptor modulation .
- Key Data : Exhibits distinct NMR shifts (δ 1.7–3.5 ppm for CH₂ groups) compared to 2-Oxa-8-azaspiro derivatives (δ 3.0–4.5 ppm for oxygenated carbons) .
2,8-Diazaspiro[4.5]decan-1-one Derivatives
- Structural Differences : Contains two nitrogen atoms (vs. one oxygen and one nitrogen in the target compound).
- Applications: RIPK1 Inhibitors: Derivatives show nanomolar IC₅₀ values (e.g., compound 48: IC₅₀ = 12 nM) for treating necroptosis-driven diseases . TYK2/JAK1 Inhibitors: Dual kinase inhibition with >100-fold selectivity over JAK2/JAK3, critical for inflammatory bowel disease .
- Key Data : Higher polarity and solubility in aqueous buffers compared to oxygen-containing analogs .
1-Thia-4-azaspiro[4.5]decan-3-one
8-[2-(4-Aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Structural Differences : Additional phenethylamine substituent enhances receptor binding affinity.
- Applications : Investigated as a fenspiride analog for anti-inflammatory and bronchodilatory effects .
- Key Data : Molecular weight 275.35 g/mol, significantly higher than unsubstituted 2-Oxa-8-azaspiro derivatives .
Comparative Data Table
Research Findings and Trends
- Bioactivity : Oxygen-containing spirocycles (e.g., 2-Oxa-8-azaspiro) are preferred for CNS targets due to blood-brain barrier permeability, while sulfur analogs excel in oncology .
- Synthetic Efficiency : Raney nickel-mediated hydrogenation () outperforms palladium-catalyzed cross-coupling () in yield but requires specialized equipment.
- Thermodynamic Stability : Spiro puckering analysis () suggests that 2-Oxa-8-azaspiro derivatives exhibit lower ring strain than diaza analogs, enhancing shelf life .
Biological Activity
2-Oxa-8-azaspiro[4.5]decan-1-one is a compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This structural feature contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes involved in critical signaling pathways. Notably, it has been identified as an inhibitor of:
- FGFR4 (Fibroblast Growth Factor Receptor 4) : This receptor is implicated in various cellular processes, including proliferation and differentiation, making it a target for cancer therapy.
- Vanin-1 : An enzyme involved in inflammation and oxidative stress response, suggesting potential applications in treating inflammatory diseases.
These interactions highlight the compound's potential role as a therapeutic agent in oncology and inflammatory conditions .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | Inhibits RIPK1 (Receptor-interacting protein kinase 1) | Anti-necroptotic effects |
| 1-Oxa-8-azaspiro[4.5]decan-2-one | Similar structural features | Varies in biological activity |
| 8-Oxa-2-azaspiro[4.5]decan-1-one | Interacts with various enzymes | Potential antimicrobial properties |
The distinct inhibitory effects on FGFR4 and vanin-1 set this compound apart from its analogs, suggesting a specialized role in therapeutic applications .
Case Studies
Several studies have investigated the pharmacological properties of this compound:
-
Antihypoxic Activity : In animal models, this compound demonstrated significant protection against hypoxia-induced damage, showing a dose-dependent relationship where higher doses correlated with increased survival rates .
- Study Details :
- Model: Male Hannover-Wistar rats
- Dosage: Administered orally at varying doses
- Outcome: Increased survival time compared to control groups.
- Study Details :
- Inhibition of SHP2 : Recent research characterized a derivative of this compound as a potent allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cancer progression and developmental disorders . The study provided insights into structure-activity relationships that could guide future drug design.
Research Findings
Research on the biological activity of this compound indicates several promising pharmacological properties:
- Antimicrobial Potential : Preliminary studies suggest that derivatives exhibit antibacterial activity against multi-drug resistant strains, indicating potential applications in treating infections .
- Neuroactive Properties : Some studies have indicated that related compounds may possess neuroprotective effects, warranting further investigation into their use for neurological disorders .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2-Oxa-8-azaspiro[4.5]decan-1-one?
- Methodological Answer : Prioritize regioselectivity and steric effects in ring-forming reactions. For example, BF3·OEt2-catalyzed cyclization of tetrahydrofuran derivatives with thiols or aldehydes can yield spiro scaffolds (e.g., 89% yield for a related 8-Oxa-1,4-dithiaspiro compound) . Multi-component reactions (e.g., tandem Prins/pinacol) are also effective for constructing the oxaspiro core, with careful control of acid catalysts and solvent polarity to avoid side reactions . Purification via column chromatography and confirmation by NMR/MS are critical.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Analyze sp3-hybridized carbons (δ 20–50 ppm) and oxygen/nitrogen-induced deshielding in carbonyl regions (δ 170–210 ppm). For example, 8-Oxa-1,4-dithiaspiro[4.5]dekan showed distinct methylene proton splitting (δ 1.5–3.0 ppm) due to puckered ring strain .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]+) and fragmentation patterns. Avoid misinterpretation by comparing with synthetic intermediates .
Q. What are best practices for confirming the spiro structure via X-ray crystallography?
- Methodological Answer :
- Data Collection : Use a sealed X-ray tube (λ = 1.5418 Å) and STOE IPDS II diffractometer for high-resolution data. Monitor absorption effects with integration corrections (e.g., X-RED32) .
- Refinement : Employ SHELXL for small-molecule refinement. Define puckering parameters (e.g., Cremer-Pople coordinates) to quantify non-planar ring distortions . Validate hydrogen bonding and torsion angles against IUCr standards .
Advanced Research Questions
Q. How can ring puckering and conformational dynamics be analyzed computationally?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate puckering amplitudes (q) and phase angles (φ). Compare with experimental X-ray data to identify steric strain or hydrogen-bond stabilization .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO/water) on spiro ring flexibility using AMBER or CHARMM force fields. Track dihedral angle distributions over 100-ns trajectories .
Q. How to resolve contradictions between spectral data and computational predictions?
- Methodological Answer :
- Cross-Validation : Reconcile NMR chemical shifts with DFT-predicted isotropic shielding tensors (e.g., GIAO method). For discrepancies in carbonyl regions, check for tautomerism or solvent polarity effects .
- Crystallographic Validation : Use SIR97 for direct-methods phasing to resolve ambiguous electron density maps, especially near heteroatoms .
Q. What strategies are effective for structure-activity relationship (SAR) studies of spiro derivatives?
- Methodological Answer :
- Targeted Modifications : Introduce substituents (e.g., methyl, fluorophenyl) at the 8-aza position to assess steric/electronic effects on bioactivity. For example, RIPK1 kinase inhibition improved with 2,8-diazaspiro derivatives bearing chloroaryl groups .
- Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) with co-crystallized ligands (e.g., PDB 5Y8) to identify critical hydrogen-bonding interactions .
Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2 vs. BF3·OEt2) for cyclization efficiency. For tandem reactions, optimize stoichiometry (e.g., 1:1.2 aldehyde/cyclopropanol ratio) and temperature gradients .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to reduce toxicity while maintaining phase separation .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures for reproducibility?
- Methodological Answer :
- Experimental Section : Include exact molar ratios, reaction times, and purification details (e.g., Rf values on TLC). For novel compounds, provide DEPT-135 NMR and HRMS spectra in supporting information .
- CIF Files : Deposit crystallographic data (e.g., CCDC entries) with refinement parameters (R-factor < 0.05) and H-atom positions .
Q. What statistical methods are appropriate for analyzing biological activity data?
- Methodological Answer :
- Dose-Response Curves : Fit IC50 values using nonlinear regression (GraphPad Prism). Validate significance via one-way ANOVA with Tukey’s post hoc test (p < 0.05) .
- QSAR Models : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and pIC50 values for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
